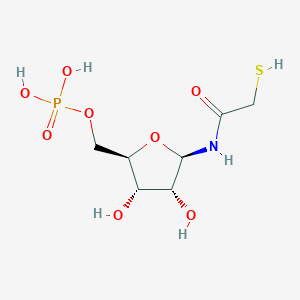
Ácido fosfohidroxipirúvico
Descripción general
Descripción
It is an intermediate in the biosynthesis of L-serine from 3-phosphoglycerate, a glycolytic intermediate . This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.
Aplicaciones Científicas De Investigación
2-Oxo-3-(phosphonooxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Industry: It is used in the production of biochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary targets of phosphohydroxypyruvic acid are the enzymes 3-phosphoglycerate dehydrogenase (3-PGDH; EC 1.1.1.95) and phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) . These enzymes play crucial roles in the biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate .
Mode of Action
Phosphohydroxypyruvic acid interacts with its targets to facilitate the conversion of 3-phosphoglycerate into L-serine. The glycolytic intermediate 3-phosphoglycerate is first converted into phosphohydroxypyruvic acid by 3-phosphoglycerate dehydrogenase . Subsequently, phosphohydroxypyruvic acid is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase .
Biochemical Pathways
Phosphohydroxypyruvic acid is involved in the glycine, serine, and threonine metabolism pathway . It participates in the conversion of 3-phosphoglycerate to L-serine, which is a critical step in this pathway . The downstream effects of this pathway include the production of proteins and other vital biomolecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phosphohydroxypyruvic acid is currently limited. It is known that the compound is involved in enzymatic reactions within the body, suggesting that it is metabolized and utilized in various biochemical processes .
Result of Action
The action of phosphohydroxypyruvic acid results in the production of L-serine from 3-phosphoglycerate . L-serine is an important amino acid that contributes to the synthesis of proteins, nucleotides, and other critical biomolecules.
Action Environment
The action of phosphohydroxypyruvic acid can be influenced by various environmental factors. For instance, the activity of the enzymes it targets can be regulated in response to dietary and hormonal changes . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxo-3-(phosphonooxy)propanoic acid can be synthesized through the oxidation of 3-phosphoglycerate. The reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (EC 1.1.1.95), which converts 3-phosphoglycerate into phosphohydroxypyruvate . This intermediate is then metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52), and finally, phosphoserine is converted into L-serine by phosphoserine phosphatase (EC 3.1.3.3) .
Industrial Production Methods
Industrial production methods for 2-oxo-3-(phosphonooxy)propanoic acid are not well-documented. the enzymatic synthesis route described above can be adapted for large-scale production by optimizing the reaction conditions and using recombinant enzymes.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3-(phosphonooxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert it into other intermediates in metabolic pathways.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include phosphoserine and L-serine, which are crucial intermediates in amino acid biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Phosphoglycerate: A glycolytic intermediate that is converted into 2-oxo-3-(phosphonooxy)propanoic acid.
Phosphoserine: An intermediate formed from 2-oxo-3-(phosphonooxy)propanoic acid in the biosynthesis of L-serine.
Uniqueness
2-Oxo-3-(phosphonooxy)propanoic acid is unique due to its specific role in the biosynthesis of L-serine. Unlike other similar compounds, it serves as a critical intermediate that bridges the conversion of 3-phosphoglycerate to L-serine .
Propiedades
IUPAC Name |
2-oxo-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUCDOSQPJJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959935 | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3913-50-6 | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOHYDROXYPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)


![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)



